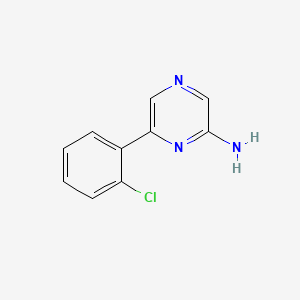

6-(2-Chlorophenyl)pyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2-chlorophenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-13-6-10(12)14-9/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDYPTSIYZBGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734912 | |

| Record name | 6-(2-Chlorophenyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224741-03-0 | |

| Record name | 6-(2-Chlorophenyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for Structural Modification

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine (B50134) Ring

The pyrazine ring in 6-(2-chlorophenyl)pyrazin-2-amine is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic attack but less reactive towards electrophilic substitution compared to benzene.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyrazine ring makes it more amenable to nucleophilic aromatic substitution (NAS). youtube.com Halogen atoms or other good leaving groups on the pyrazine ring can be displaced by nucleophiles. In the case of this compound, the primary sites for nucleophilic attack are the carbon atoms adjacent to the nitrogen atoms, which are the most electron-poor. uoanbar.edu.iq Reactions with strong nucleophiles such as amines, alkoxides, and thiolates can lead to the introduction of new functional groups on the pyrazine core. youtube.com

Reactions at the Amino Functionality

The primary amino group at the C2 position of the pyrazine ring is a key site for derivatization, offering a straightforward way to introduce a wide variety of substituents.

Alkylation:

The amino group of this compound can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkylating agent. The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Acylation:

N-acylation of the amino group is a common and efficient method for introducing acyl moieties. This is typically achieved by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions lead to the formation of the corresponding amides. The resulting amide derivatives often exhibit different physicochemical properties and biological activities compared to the parent amine.

Table 1: Examples of Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Alkylation | Methyl iodide | N-methylated amine |

| Alkylation | Propyl bromide | N-propylated amine |

| Acylation | Acetyl chloride | N-acetyl amide |

| Acylation | Benzoyl chloride | N-benzoyl amide |

The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases or imines. mdpi.comekb.eg This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. mdpi.comdergipark.org.tr The formation of the C=N double bond introduces a new point of structural diversity and can significantly alter the electronic and steric properties of the molecule. nih.gov Schiff bases are versatile intermediates and can be further reduced to secondary amines or used in various cyclization reactions. rsc.org

Table 2: Formation of Schiff Bases

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | N-(phenylmethylene)-6-(2-chlorophenyl)pyrazin-2-amine |

| Acetone | N-(propan-2-ylidene)-6-(2-chlorophenyl)pyrazin-2-amine |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-6-(2-chlorophenyl)pyrazin-2-amine |

Structure-Activity Relationship (SAR) Studies via Chemical Modification

The systematic chemical modification of this compound is a cornerstone of structure-activity relationship (SAR) studies. These studies aim to understand how different structural features of the molecule contribute to its biological activity, guiding the design of more potent and selective compounds.

By systematically introducing a variety of substituents at different positions of the this compound scaffold, researchers can probe the molecular interactions with biological targets. researchgate.net Modifications often focus on:

The Amino Group: Introducing different alkyl, acyl, or aryl groups can influence factors like hydrogen bonding capacity, lipophilicity, and steric bulk.

The Chlorophenyl Ring: Modifying the substituents on the phenyl ring can impact hydrophobic interactions and binding affinity.

These derivatization strategies have been employed in the development of various biologically active compounds, including kinase inhibitors and other therapeutic agents. mdpi.com

The nature and position of substituents on both the pyrazine and the phenyl rings can have a profound effect on the reactivity of this compound. mdpi.com Electron-donating groups on the pyrazine ring can increase its electron density, making it more susceptible to electrophilic attack and less to nucleophilic attack. Conversely, electron-withdrawing groups have the opposite effect. science.gov Similarly, substituents on the 2-chlorophenyl ring can influence the electronic properties of the entire molecule through inductive and resonance effects, thereby modulating its reactivity in various chemical transformations.

Computational and Theoretical Investigations of 6 2 Chlorophenyl Pyrazin 2 Amine

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. nih.gov For pyrazine (B50134) derivatives, DFT calculations, often employing basis sets like 6-311G(d,p) with methods such as B3LYP and B3PW91, provide reliable data on molecular geometry, stability, and chemical reactivity. nih.govresearchgate.net These computational studies are instrumental in understanding the fundamental characteristics that govern the interactions of these compounds.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. wpmucdn.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. stuba.skscience.gov

In studies of various pyrazine derivatives, the HOMO and LUMO energy levels are calculated to predict their electronic behavior. stuba.skscience.gov For instance, the elongation of a conjugated system or the introduction of certain substituents can significantly alter these energy levels and, consequently, the molecule's properties. stuba.sk

Table 1: Frontier Molecular Orbital Data for Related Pyrazine Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Pyrazine Derivative Example 1 | -5.60 | -1.12 | 4.48 | stuba.sk |

| Pyrazine Derivative Example 2 | -4.65 | -3.57 | 1.08 | stuba.sk |

| Alpidem (B3LYP/6-311G(d,p)) | Not specified | Not specified | Not specified | nih.gov |

| Alpidem (B3PW91/6-311G(d,p)) | Not specified | Not specified | Not specified | nih.gov |

Electronic Properties and Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Beyond HOMO-LUMO analysis, DFT calculations can provide a suite of global reactivity descriptors that quantify a molecule's electronic characteristics. These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are calculated from the energies of the HOMO and LUMO and provide a more nuanced understanding of a molecule's reactivity. acs.org

Table 2: Calculated Reactivity Descriptors for a Related Compound

| Descriptor | Value | Source |

| Electronegativity (χ) | Data not available | |

| Chemical Hardness (η) | Data not available | |

| Chemical Softness (S) | Data not available | |

| Electrophilicity Index (ω) | Data not available |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as 6-(2-chlorophenyl)pyrazin-2-amine, interacts with a biological target, typically a protein. semanticscholar.orgikm.org.my These methods are crucial in structure-based drug design for predicting binding modes and affinities. semanticscholar.org

Ligand-Target Interaction Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the specific interactions that stabilize the complex. ikm.org.mymdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For pyrazine derivatives, docking studies have been employed to understand their potential as inhibitors of various enzymes. For instance, derivatives have been docked into the active sites of enzymes like DprE1 from Mycobacterium tuberculosis and TNF-α. ikm.org.myrsc.org

Table 3: Predicted Ligand-Target Interactions for Related Pyrazine Derivatives

| Compound | Target Protein (PDB ID) | Key Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) | Source |

| Pyrazine-pyridone derivative 5d | Bacterial Target (4DUH) | Not specified | Hydrogen-donor, π-hydrogen bond | -7.4519 | nih.gov |

| Compound 9a | TNF-α | Gln61, Tyr151 | Hydrogen bonds | -5.9 | ikm.org.my |

| Compound 9b | TNF-α | Gln61, Tyr151 | Hydrogen bonds | -5.7 | ikm.org.my |

| Compound T11 | DprE1 | Arg 58, Ser 59, Gly 125, His 132, Tyr 415 | Hydrogen bonds, π–σ | -10.10 | rsc.org |

| Alpidem | AChE (2Z5X) | Not specified | Not specified | -8.00 | nih.govresearchgate.net |

| Alpidem | MAO (4BDT) | Not specified | Not specified | -9.60 | nih.govresearchgate.net |

Binding Affinity Prediction and Conformational Analysis

Binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target. nih.gov Molecular docking programs can estimate this affinity, with more negative values indicating stronger binding. nih.gov MD simulations can further refine these predictions and provide a dynamic view of the ligand's conformational changes upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govajrconline.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. researchgate.net

For various classes of heterocyclic compounds, including those with structural similarities to this compound, 3D-QSAR models have been developed. researchgate.net These models often reveal that steric and electronic properties play a significant role in determining the biological activity. mdpi.com

Table 4: Example of a 3D-QSAR Model for Anticonvulsant Aminobenzothiazole Derivatives

| Statistical Parameter | Value | Source |

| r² (correlation coefficient) | 0.9220 | researchgate.net |

| q² (cross-validated r²) | 0.8144 | researchgate.net |

Note: This table provides an example of the statistical validation of a QSAR model for a different class of compounds, as specific QSAR data for this compound was not available. The parameters indicate a statistically reliable model with good predictive power.

Prediction of Biological Potency Based on Structural Descriptors

The cornerstone of predicting a compound's biological potency without initial synthesis is the Quantitative Structure-Activity Relationship (QSAR) methodology. nih.gov The fundamental premise of QSAR is that variations in the biological activity of a series of homologous compounds are dependent on changes in their molecular structure. bio-hpc.eu For pyrazine derivatives, QSAR studies are employed to build models that can forecast activities ranging from antimycobacterial to anticancer effects. researchgate.netresearchgate.netscielo.br

The process begins with the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. These descriptors are typically categorized as electronic, steric, hydrophobic, and topological. For a molecule like this compound, dozens or even hundreds of descriptors would be calculated using specialized software and quantum chemical methods like Density Functional Theory (DFT). ijournalse.orgresearchgate.net

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | A key indicator of a molecule's lipophilicity, which influences membrane permeability and transport to the target site. researchgate.net |

Once the descriptors are calculated for a series of known pyrazine analogs with experimentally determined biological activities, statistical methods are used to find the best correlation. Multiple Linear Regression (MLR) is a common technique that generates an equation linking the most relevant descriptors to the activity. ijournalse.orgajrconline.org

A hypothetical QSAR model for a series of pyrazine derivatives might look like this:

pIC₅₀ = 0.75 * LogP - 0.21 * (Dipole Moment) + 1.54 * (LUMO Energy) + 2.88

This equation suggests that higher lipophilicity (LogP) and a higher LUMO energy contribute positively to the biological activity (pIC₅₀), while a larger dipole moment is detrimental. The statistical quality and predictive power of such a model must be rigorously validated using both internal (e.g., cross-validation, Q²) and external test sets (molecules not used in model generation) to ensure its reliability. researchgate.netajrconline.orgdergipark.org.tr

Development of Predictive Models for Analog Design

A validated QSAR model transcends being a mere correlation; it becomes a powerful predictive tool for designing new molecules. nih.govdergipark.org.tr The model provides critical insights into which structural features of the this compound scaffold are essential for its biological activity. japsonline.com The coefficients of the descriptors in the QSAR equation quantify the positive or negative impact of each property. For instance, if a descriptor related to the steric bulk of the substituent on the phenyl ring has a large positive coefficient, it suggests that larger groups in that position may enhance activity.

This knowledge allows chemists to engage in rational, model-driven analog design. Instead of relying on chemical intuition alone, they can virtually create a library of new derivatives of this compound and use the QSAR model to predict their potency before committing to their synthesis. scielo.br This process involves strategically modifying the parent structure—for example, by changing the substituent on the phenyl ring or adding groups to the pyrazine core—and calculating the descriptors for each new virtual compound.

Table 2: Hypothetical Predictive Screening of this compound Analogs

| Analog Structure | Modification from Parent Compound | Key Descriptor Values (Hypothetical) | Predicted pIC₅₀ (from Model) |

|---|---|---|---|

| 6-(2,4-Dichlorophenyl)pyrazin-2-amine | Added a second Chlorine to the phenyl ring | Increased LogP, Altered Dipole Moment | 7.2 |

| 6-(2-Methoxyphenyl)pyrazin-2-amine | Replaced Chlorine with a Methoxy group | Decreased LogP, Altered Electronic Properties | 6.5 |

| 6-(2-Chlorophenyl)-5-methylpyrazin-2-amine | Added a Methyl group to the pyrazine ring | Increased MW, Altered Steric Profile | 7.8 |

This in silico screening process identifies analogs with the highest predicted activity. These high-priority candidates can then be synthesized and tested experimentally, focusing laboratory efforts on compounds with the greatest probability of success. Furthermore, these predictive models can be complemented by other computational techniques, such as molecular docking. nih.govresearchgate.netresearchgate.net Docking studies can simulate how the designed analogs bind to a specific biological target, like an enzyme or receptor, providing a visual and energetic rationale for the predictions made by the QSAR model. researchgate.net This multi-faceted computational approach is central to modern medicinal chemistry for optimizing lead compounds like this compound.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 6-(2,4-Dichlorophenyl)pyrazin-2-amine |

| 6-(2-Chlorophenyl)-5-methylpyrazin-2-amine |

| This compound |

| 6-(2-Methoxyphenyl)pyrazin-2-amine |

In Vitro Biological Activity Profiling and Mechanistic Exploration

Antimicrobial Research Applications (e.g., Antibacterial, Antifungal, Antimycobacterial)

No studies detailing the antimicrobial mechanism of action for 6-(2-Chlorophenyl)pyrazin-2-amine were found. Research on related pyrazinamide (B1679903) analogues suggests potential mechanisms like the inhibition of mycobacterial fatty acid synthase I, but this is not confirmed for the specified compound. nih.gov

There is no available data from in vitro studies evaluating the efficacy of this compound against specific bacterial, antifungal, or antimycobacterial strains. While related compounds have been tested against strains like Mycobacterium tuberculosis, Staphylococcus aureus, and Trichophyton mentagrophytes, no such information exists for this compound. prolekare.czmdpi.comresearchgate.net

In Vitro Anticancer Research (Cell Line Studies)

No published cell growth inhibition assays for this compound against any cancer cell lines were identified.

There are no available studies investigating the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells. General concepts of apoptosis involve complex signaling pathways that can be influenced by small molecules, leading to programmed cell death. nih.gov

No in vitro cytotoxicity data for this compound in any model cell lines, including the human hepatocellular carcinoma cell line HepG2, could be located. Cytotoxicity assays using cell lines like HepG2 are crucial for assessing the potential selectivity of a compound and are a standard part of the preclinical evaluation of related chemical entities. nih.govnih.govmdpi.comnih.gov

Enzyme Inhibition Studies (Kinase Targets)

Detailed research findings and quantitative data, such as IC50 values, for the inhibitory activity of this compound against the following kinases are not available in the reviewed sources.

ATR Kinase Inhibition

No specific data on the inhibition of Ataxia Telangiectasia and Rad3-related (ATR) kinase by this compound was found. While some ATR inhibitors are known to incorporate a pyrazin-2-amine motif, studies detailing the activity of this specific compound are absent.

Bruton's Tyrosine Kinase (BTK) Inhibition

Information regarding the inhibitory effect of this compound on Bruton's Tyrosine Kinase (BTK) is not present in the available literature.

c-Src Kinase Inhibition

There are no documented studies on the in vitro inhibition of c-Src kinase by this compound.

PI3Kα and mTOR Kinase Inhibition

The scientific literature lacks specific data concerning the inhibitory activity of this compound against PI3Kα (Phosphatidylinositol 3-kinase alpha) and mTOR (mammalian Target of Rapamycin) kinases.

Other Kinase Target Exploration (e.g., VPS34, JAK1-JH2, p38α MAPK)

Exploratory screening data for this compound against other kinase targets including VPS34 (Vacuolar Protein Sorting 34), JAK1-JH2 (Janus Kinase 1 pseudokinase domain), and p38α MAPK (p38 alpha Mitogen-Activated Protein Kinase) is not available.

Modulation of Biological Pathways (In Vitro)

No studies detailing how this compound modulates biological pathways in vitro were identified in the course of this review.

Mitochondrial Uncoupling Mechanisms (in vitro cellular models)

No studies were identified that investigate the potential for this compound to act as a mitochondrial uncoupler. While other pyrazine-containing molecules, such as BAM15, have been identified as potent mitochondrial uncouplers that function by transporting protons across the inner mitochondrial membrane, there is no direct evidence to suggest that this compound shares this mechanism. nih.govvetmeduni.ac.atnih.gov Assays measuring cellular oxygen consumption rates (OCR) in various cell lines, which are standard for identifying mitochondrial uncoupling activity, have not been reported for this specific compound. nih.govacs.org

Anti-HIV Activity in Cell-Based Assays (in vitro)

There is no available data from in vitro cell-based assays to support or refute anti-HIV activity for this compound. Studies on structurally related compounds have been conducted; for instance, 5-amino-N-(2-chlorophenyl)pyrazine-2-carboxamide was evaluated in human MT-4 lymphoblast cells and found to be inactive against HIV-1 and HIV-2. csfarmacie.czprolekare.cz However, due to structural differences, these findings cannot be extrapolated to this compound. Standard assays that measure the inhibition of viral cytopathic effects in cell lines like CEM or MT-4 have not been published for this compound. nih.govcsic.es

Antioxidant Activity Assessment (in vitro biochemical assays)

The antioxidant potential of this compound has not been reported in the scientific literature. Standard in vitro biochemical assays used to evaluate antioxidant capacity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, have not been applied to this compound according to available sources. researchgate.netnih.govnih.gov Consequently, there are no IC50 values or Trolox equivalent antioxidant capacity (TEAC) data to characterize its activity in this regard.

Target Identification and Validation Strategies (In Vitro)

Consistent with the lack of biological activity data, there is no information regarding the molecular targets of this compound. The strategies for target identification remain hypothetical for this compound.

Biochemical Assays for Specific Protein Interactions

No published research describes the use of biochemical assays to identify specific protein interactions for this compound. Techniques such as affinity chromatography, surface plasmon resonance (SPR), or enzyme inhibition assays that would elucidate binding partners or enzymatic modulation have not been reported for this molecule. While related pyrazine (B50134) structures have been investigated for their interaction with specific targets, such as Trypanosoma brucei proteins or the SHP2 phosphatase, these findings are not directly applicable to this compound. rcsb.orgacs.orgacs.org

Phenotypic Screening Followed by Target Deconvolution (in vitro)

There is no evidence in the scientific literature that this compound has been identified as a "hit" in any in vitro phenotypic screening campaigns. Phenotypic screens are utilized to discover compounds that induce a desired cellular effect, with subsequent "target deconvolution" efforts to identify the responsible molecular target(s). nih.gov The absence of this compound from such reports suggests it has not shown significant activity in the high-throughput screens for which data is publicly available.

Advanced Analytical Methodologies in Research and Development

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating and quantifying the components of a mixture, making them crucial for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) in Research Synthesis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 6-(2-Chlorophenyl)pyrazin-2-amine. In research settings, HPLC is routinely used to determine the purity of the final product and to track the conversion of reactants to products over time. For instance, in the synthesis of related pyrazine (B50134) derivatives, HPLC analysis has been used to confirm the purity of the final compounds, often exceeding 95-99%. beilstein-journals.org The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation. A common approach involves using a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. google.com The composition of the mobile phase is often varied in a gradient to ensure the efficient elution of all components. Detection is typically performed using a UV detector, as the aromatic rings in this compound absorb ultraviolet light.

A stability-indicating RP-HPLC method was developed to analyze related pyrrole (B145914) derivatives, demonstrating the technique's utility in monitoring degradation and impurities under various conditions. pensoft.net Similarly, in the development of pyrimidine-based inhibitors, HPLC was crucial for purity determination, often coupled with mass spectrometry (LC-MS) for simultaneous separation and mass identification. nih.gov

| Parameter | Typical Conditions for Pyrazine Derivative Analysis |

| Column | ACE C8 (3.0 x 75 mm) |

| Mobile Phase | A: 10 mM Ammonium Acetate, pH 7; B: Acetonitrile/Methanol (1:1) |

| Gradient | 5% to 100% B over 3.5 minutes |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 254 nm |

| This table presents typical HPLC conditions used for the analysis of related heterocyclic compounds. google.com |

Gas Chromatography (GC) for Volatile Intermediates

While HPLC is ideal for the final, less volatile product, Gas Chromatography (GC) is the method of choice for analyzing volatile intermediates that may be present during the synthesis of this compound. GC separates compounds based on their boiling points and interaction with the stationary phase within a heated column. This technique is particularly useful for identifying and quantifying starting materials or byproducts that are more volatile than the main product. For instance, in the synthesis of pyrazine derivatives, GC could be used to monitor the consumption of volatile starting materials like 2-aminopyrazine (B29847).

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and connectivity of atoms within a molecule. These methods are essential for unequivocally confirming the identity of this compound and for gaining insights into the mechanisms of its formation.

Nuclear Magnetic Resonance (NMR) for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals reveal the number and connectivity of protons. For example, in related pyrazine compounds, aromatic protons on the pyrazine and phenyl rings typically appear in the downfield region (δ 7-9 ppm). rsc.orgmdpi.com The amino group protons would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. derpharmachemica.comimpactfactor.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazine and chlorophenyl rings are characteristic and can be used to confirm the substitution pattern. rsc.orgznaturforsch.com For instance, carbons attached to nitrogen atoms in the pyrazine ring would have distinct chemical shifts. epo.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment. beilstein-journals.org These techniques are particularly valuable for differentiating between possible isomers that might be formed during the synthesis. ¹⁵N NMR can also be a powerful tool for studying the nitrogen atoms within the pyrazine ring, offering further structural insights. researchgate.net

| Nucleus | Expected Chemical Shift Range (δ, ppm) for similar structures |

| ¹H NMR | Aromatic Protons: 7.0 - 9.0; Amino Protons: Variable (broad) |

| ¹³C NMR | Aromatic Carbons: 110 - 160 |

| This table provides general expected NMR chemical shift ranges for the types of protons and carbons found in this compound, based on data from similar structures. rsc.orgmdpi.comrsc.org |

Mass Spectrometry (MS) for Reaction Pathway Analysis

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation pattern. When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures and identifying intermediates and byproducts. beilstein-journals.orgresearchgate.net

The molecular ion peak in the mass spectrum will confirm the molecular formula of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide valuable structural information. For aromatic amines, common fragmentation pathways include the loss of small molecules or radicals. libretexts.orgmiamioh.edulibretexts.org The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (a ratio of approximately 3:1 for the M and M+2 peaks). raco.cat

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of infrared radiation or the scattering of laser light provides a "fingerprint" of the functional groups present in the molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine and phenyl rings (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration (typically below 800 cm⁻¹). msu.edulibretexts.orgupm.edu.my The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands that is unique to the molecule. libretexts.org

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic rings. researchgate.netnih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra, which can then be compared with the experimental data to aid in the assignment of the observed bands. researchgate.netacs.orgnih.gov

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N, C=C Stretch (Aromatic) | 1400 - 1600 |

| C-Cl Stretch | < 800 |

| This table summarizes the expected IR absorption frequencies for the key functional groups in this compound. msu.edulibretexts.orgupm.edu.mynepjol.info |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Visible spectroscopy is an indispensable analytical technique for investigating the electronic properties of this compound. The absorption of ultraviolet and visible light by the molecule induces transitions of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides a fingerprint of the compound's conjugated system.

Electronic Transitions

The UV-Vis spectrum of this compound is characterized by specific absorption bands that correspond to distinct electronic transitions within the molecule. The primary transitions observed for pyrazine derivatives are π → π* (pi to pi star) and n → π* (non-bonding to pi star). nih.gov

π → π Transitions:* These are high-energy transitions that occur in the pyrazine ring and the attached chlorophenyl ring, which are both aromatic systems rich in π-electrons. These transitions typically result in strong absorption bands in the UV region. asianpubs.org

n → π Transitions:* These lower-energy transitions involve the non-bonding electrons on the nitrogen atoms of the pyrazine ring. They appear as weaker absorption bands at longer wavelengths compared to the π → π* transitions. nih.gov

The presence of the amino (-NH2) group as an auxochrome and the 2-chlorophenyl group as a chromophore influences the position and intensity of these absorption maxima (λmax). The interaction between these groups and the pyrazine core can lead to intramolecular charge transfer (ICT) bands, which are sensitive to solvent polarity. nih.govnih.gov

Below is a table representing plausible UV-Visible absorption data for this compound in a standard solvent like ethanol.

Table 1: Representative UV-Visible Spectral Data

| Transition Type | Probable Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Associated Molecular Moiety |

|---|---|---|---|

| π → π* | ~275 nm | High | Pyrazine & Phenyl Rings |

Reaction Kinetics

UV-Visible spectroscopy is also a powerful tool for monitoring the kinetics of chemical reactions in real-time. For instance, in the synthesis of this compound, which can be achieved via a Suzuki-Miyaura cross-coupling reaction between 2-amino-6-chloropyrazine (B134898) and (2-chlorophenyl)boronic acid, the reaction progress can be followed spectrophotometrically. bohrium.comrsc.org

By monitoring the change in absorbance at a wavelength specific to a reactant or the product, a kinetic profile can be generated. The rate of reaction can be determined by observing the decrease in the reactant's absorbance or the increase in the product's absorbance over time. This data is crucial for determining reaction rate constants, understanding the reaction mechanism, and optimizing reaction conditions. mdpi.comnih.gov

The following table illustrates a hypothetical kinetic run for the synthesis, tracking the absorbance of the product over time.

Table 2: Hypothetical Reaction Kinetic Data via UV-Vis Spectroscopy

| Time (minutes) | Absorbance at Product λmax |

|---|---|

| 0 | 0.010 |

| 5 | 0.250 |

| 10 | 0.450 |

| 20 | 0.750 |

| 30 | 0.950 |

| 40 | 1.050 |

| 60 | 1.100 |

Elemental Analysis for Stoichiometric Validation in Research Synthesis

Elemental analysis is a cornerstone technique in chemical synthesis for the validation of a compound's empirical and molecular formula. This destructive method precisely determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed chemical formula.

For this compound, with a molecular formula of C₁₀H₈ClN₃, elemental analysis provides definitive proof of its atomic composition, thereby confirming its stoichiometry. A close correlation between the found and calculated values, typically within a ±0.4% margin, validates the identity and purity of the synthesized compound. mdpi.com

The table below presents the theoretical and representative experimental values from an elemental analysis of this compound.

Table 3: Elemental Analysis Data for C₁₀H₈ClN₃

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 58.40 | 58.55 |

| Hydrogen (H) | 3.92 | 3.89 |

| Nitrogen (N) | 20.43 | 20.31 |

The strong agreement between the theoretical and found percentages confirms that the synthesized compound possesses the correct elemental composition corresponding to this compound.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-6-chloropyrazine |

| (2-chlorophenyl)boronic acid |

| Pyrazine |

| Ethanol |

Future Research Directions and Broader Academic Significance

Design of Novel Pyrazine-Based Chemical Probes for Biological Systems

The inherent fluorescence properties of some pyrazine (B50134) derivatives make them attractive candidates for the development of chemical probes for biological imaging and sensing. frontiersin.orgbohrium.com Future research will likely focus on designing and synthesizing novel fluorescent probes based on the 6-(2-chlorophenyl)pyrazin-2-amine scaffold. These probes could be engineered to detect specific biomolecules, ions, or cellular events with high sensitivity and selectivity. bohrium.com

Exploration of this compound as a Versatile Synthetic Intermediate

The chemical structure of this compound, featuring a reactive pyrazine ring and an amino group, makes it a valuable and versatile intermediate in organic synthesis. tandfonline.comrsc.orgnih.gov Future research will undoubtedly continue to exploit this versatility to construct a diverse array of more complex heterocyclic compounds with potential biological activities. tandfonline.comopenmedicinalchemistryjournal.com

The pyrazine core can participate in various chemical transformations, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. tandfonline.commdpi.com The amino group provides a handle for further derivatization, such as the formation of amides, ureas, and other functional groups. mdpi.comresearchgate.net This synthetic flexibility enables the creation of large libraries of compounds for high-throughput screening in drug discovery programs. nih.govmdpi.com Researchers have successfully synthesized various pyrazine derivatives, including those with anti-infective, anticancer, and anti-inflammatory properties, starting from pyrazine-based intermediates. mdpi.comnih.govikm.org.my

Integrated Experimental and Computational Approaches in Discovery Programs

The synergy between experimental synthesis and computational modeling is becoming increasingly crucial in modern drug discovery and materials science. bohrium.comijournalse.orgresearchgate.net Future research on this compound and its analogs will greatly benefit from the integration of these approaches. researchgate.net

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can be employed to predict the biological activities and physicochemical properties of novel derivatives before their synthesis. ijournalse.orgresearchgate.netresearchgate.net This in silico screening can help prioritize the most promising candidates for experimental investigation, thereby saving time and resources. researchgate.net For example, computational studies have been used to understand the structure-activity relationships of pyrazine derivatives as kinase inhibitors and to predict their olfactive thresholds. ijournalse.orgresearchgate.net The combination of experimental data with computational insights can accelerate the discovery and optimization of new lead compounds for various therapeutic targets. researchgate.net

Role in Advancing Heterocyclic Chemistry and Medicinal Chemistry Scaffolds

Pyrazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds and their ability to interact with a wide range of biological targets. researchgate.netnih.govnih.gov The study of this compound and its derivatives contributes significantly to the broader fields of heterocyclic and medicinal chemistry. openmedicinalchemistryjournal.comresearchgate.netopenmedicinalchemistryjournal.com

Research in this area expands the toolbox of synthetic methodologies for constructing and modifying pyrazine-containing molecules. rsc.orgnih.gov It also provides a deeper understanding of the structure-activity relationships that govern the biological effects of this class of compounds. ikm.org.my The discovery of novel pyrazine-based compounds with potent and selective biological activities can lead to the development of new therapeutic agents for a variety of diseases. mdpi.comrsc.orgarabjchem.org Furthermore, the exploration of pyrazine scaffolds contributes to the fundamental knowledge of heterocyclic chemistry, which is essential for the design of new functional molecules for applications beyond medicine, such as in materials science and agriculture. tandfonline.commdpi.com

Q & A

Q. What are the common synthetic routes for 6-(2-chlorophenyl)pyrazin-2-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted acetonitriles and pyrazine precursors. For example:

- Step 1 : Use 2-(2-chlorophenyl)acetonitrile as a starting material.

- Step 2 : React with pyrazine derivatives under anhydrous conditions (e.g., THF or DMF) at controlled temperatures (60–80°C) to form the pyrazin-2-amine core .

- Optimization : Reaction yields (7–24%) depend on substituent steric effects and electron-withdrawing groups. Purification via reverse-phase HPLC (RP-HPLC) with acetonitrile/water gradients ensures high purity .

- Key Data :

| Starting Material | Solvent | Temperature (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|

| 2-(2-Chlorophenyl)acetonitrile | THF | 80 | 24 | RP-HPLC |

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions. For example, aromatic protons appear as multiplets at δ 7.2–8.1 ppm, and pyrazine carbons resonate at δ 145–155 ppm .

- X-ray Crystallography : SHELX software refines crystal structures. A typical monoclinic system (space group ) with unit cell parameters Å, Å, Å confirms planar pyrazine geometry .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) matches the exact mass (e.g., 351.057997 Da for CHClNOS) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement. Discrepancies in thermal parameters or occupancy are addressed by constraining isotropic displacement () or using twin refinement for twinned crystals .

- Validation : Cross-check with PLATON or Mercury for symmetry errors. For example, hydrogen bonding networks (e.g., N–H···Cl interactions at 2.89 Å) must align with electron density maps .

Q. How are structure-activity relationship (SAR) studies designed for pyrazin-2-amine analogs targeting enzymes like SHP2?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., 2,3-dichlorophenyl in SHP099) to enhance binding to allosteric pockets. X-ray crystallography (PDB: 5EHS) reveals interactions with Tyr62 and Gln510 residues .

- Activity Assays : Measure IC values using phosphatase assays (e.g., para-nitrophenyl phosphate hydrolysis). For SHP099, IC = 71 nM with >100-fold selectivity over PTP1B .

- Key Data :

| Compound | Substituent | IC (nM) | Selectivity (vs. PTP1B) |

|---|---|---|---|

| SHP099 | 2,3-dichlorophenyl | 71 | >100x |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.